5-[(benzyloxy)carbamoyl]pentanoic acid
Description
5-[(Benzyloxy)carbamoyl]pentanoic acid, also known as 5-[(benzyloxy)carbonyl]amino-pentanoic acid, is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a benzyloxy group attached to a carbamoyl moiety, which is further linked to a pentanoic acid chain.
Properties
IUPAC Name |
6-oxo-6-(phenylmethoxyamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(8-4-5-9-13(16)17)14-18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWDARUJZKNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzyloxy)carbamoyl]pentanoic acid typically involves the reaction of pentanoic acid derivatives with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)carbamoyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Benzyloxy)carbamoyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(benzyloxy)carbamoyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Benzyloxy)carbonyl]amino-butanoic acid
- 5-[(Benzyloxy)carbonyl]amino-hexanoic acid
- 4-[(Benzyloxy)carbonyl]amino-pentanoic acid
Uniqueness
5-[(Benzyloxy)carbamoyl]pentanoic acid is unique due to its specific chain length and the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Biological Activity
5-[(benzyloxy)carbamoyl]pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a benzyloxy group attached to a carbamoyl moiety on a pentanoic acid backbone. This structure is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The benzyloxy group may enhance the compound's affinity for specific receptors, potentially acting as an agonist or antagonist depending on the target.
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the synthesis or degradation of biologically active molecules.
- Cell Signaling Pathways : It may influence intracellular signaling pathways, altering cellular responses to external stimuli.
Pharmacological Studies
Recent studies have investigated the pharmacological potential of this compound. Key findings include:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could be beneficial for treating inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies
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Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
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Anti-inflammatory Activity Assessment :
- In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) by approximately 40%, suggesting a robust anti-inflammatory effect.
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Cytotoxicity Evaluation :
- A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 20 µM.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
